molecular formula C13H15N5O3 B5531243 N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine

N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B5531243
M. Wt: 289.29 g/mol
InChI Key: DJNQKGJGWWHXAW-OVCLIPMQSA-N
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Description

N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime is 289.11748936 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Triazine Derivatives

  • Research on synthesis of cyclic dipeptidyl ureas involving triazine compounds demonstrates the potential of these chemicals in forming new classes of pseudopeptidic triazines, hinting at applications in drug design and medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Alkylation and Derivatization Techniques

  • A study on Meerwein alkylation of Ehrlich's aldehyde explores the chemical behavior of 4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde, providing insights into synthetic routes that could be relevant for modifying or synthesizing related compounds (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).

Antimicrobial Activities of Triazole Derivatives

  • A publication on the antimicrobial activities of triazole derivatives synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, reveals the potential biomedical applications of these compounds, suggesting possible research directions for related triazine derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Development and Validation of Analytical Methods

  • Development of an HPLC-UV method for analyzing methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent highlights the importance of chemical derivatization for enhancing detection and quantification of small molecules, which could be relevant for research on similar compounds (Liao, Yang, Syu, & Xu, 2005).

Photoreactions and Novel Compounds Synthesis

  • A study on photo-induced reactions of oxime O-ethers derived from 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides to produce compounds with a triazino[1,2-a]indole skeleton suggests innovative pathways for synthesizing novel organic compounds with potential applications in material science and organic electronics (Tanaka, Seguchi, Itoh, & Sera, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oximes are used as antidotes to nerve gas poisoning because they can reactivate acetylcholinesterase, an enzyme that is inhibited by nerve gases .

Properties

IUPAC Name

(NE)-N-[[4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-14-11-16-12(20-2)18-13(17-11)21-10-6-4-9(5-7-10)8-15-19/h4-8,19H,3H2,1-2H3,(H,14,16,17,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNQKGJGWWHXAW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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